2-(4-Acetylbenzenesulfonamido)acetic acid
Overview
Description
2-(4-Acetylbenzenesulfonamido)acetic acid is an organic compound that features both sulfonamide and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylbenzenesulfonamido)acetic acid typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylbenzenesulfonamido)acetic acid can undergo several types of chemical reactions:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxybenzenesulfonamido)acetic acid.
Reduction: 2-(4-Aminobenzenesulfonamido)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetylbenzenesulfonamido)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial or anti-inflammatory properties.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It can be used as a probe to study enzyme activities and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The acetyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminobenzenesulfonamido)acetic acid: Similar structure but with an amine group instead of an acetyl group.
2-(4-Carboxybenzenesulfonamido)acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl group.
Uniqueness
2-(4-Acetylbenzenesulfonamido)acetic acid is unique due to the presence of both an acetyl group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
2-[(4-acetylphenyl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-7(12)8-2-4-9(5-3-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUSREIZWCQXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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